Cas no 1017481-33-2 (3-4-(propan-2-yl)phenylmorpholine)

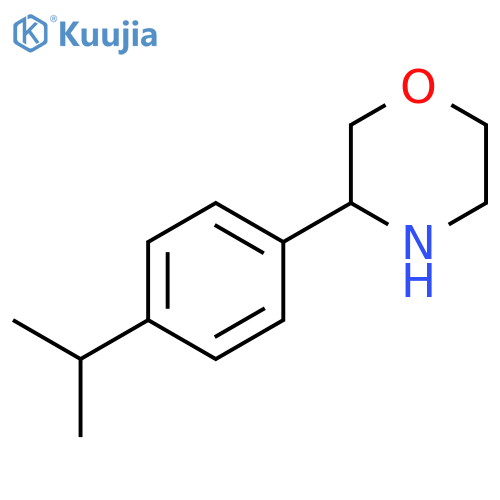

1017481-33-2 structure

商品名:3-4-(propan-2-yl)phenylmorpholine

3-4-(propan-2-yl)phenylmorpholine 化学的及び物理的性質

名前と識別子

-

- 3-[4-(METHYLETHYL)PHENYL]MORPHOLINE

- Morpholine, 3-[4-(1-methylethyl)phenyl]-

- 1017481-33-2

- EN300-1850039

- 3-[4-(1-Methylethyl)phenyl]morpholine

- DTXSID201285473

- 3-[4-(propan-2-yl)phenyl]morpholine

- 3-4-(propan-2-yl)phenylmorpholine

-

- インチ: 1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)13-9-15-8-7-14-13/h3-6,10,13-14H,7-9H2,1-2H3

- InChIKey: CGAPWOGSDYFKDD-UHFFFAOYSA-N

- ほほえんだ: N1CCOCC1C1=CC=C(C(C)C)C=C1

計算された属性

- せいみつぶんしりょう: 205.146664230g/mol

- どういたいしつりょう: 205.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 0.988±0.06 g/cm3(Predicted)

- ふってん: 312.0±32.0 °C(Predicted)

- 酸性度係数(pKa): 8.33±0.40(Predicted)

3-4-(propan-2-yl)phenylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1850039-2.5g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1850039-0.05g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1850039-1g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1850039-5g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1850039-0.25g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1850039-5.0g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1850039-10.0g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-1850039-10g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1850039-1.0g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1850039-0.1g |

3-[4-(propan-2-yl)phenyl]morpholine |

1017481-33-2 | 0.1g |

$741.0 | 2023-09-19 |

3-4-(propan-2-yl)phenylmorpholine 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

1017481-33-2 (3-4-(propan-2-yl)phenylmorpholine) 関連製品

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量